molecular formula C23H27NO3 B1610699 tert-butyl 2-(1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate CAS No. 220862-18-0

tert-butyl 2-(1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate

Cat. No.: B1610699
CAS No.: 220862-18-0
M. Wt: 365.5 g/mol
InChI Key: BKKATOCEHZVOTC-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound features a tert-butyl ester group, a benzyl group, and an indole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate typically involves several steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves the esterification of the indole derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the indole ring or the ester group, potentially converting the ester to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the tert-butyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate is used as an intermediate in the synthesis of more complex molecules. Its indole core makes it a valuable scaffold for developing new pharmaceuticals and agrochemicals.

Biology

Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, particularly in drug discovery and development.

Medicine

In medicine, indole derivatives are often investigated for their potential therapeutic effects. This compound could be studied for its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require indole-based structures.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate would depend on its specific application. Generally, indole derivatives interact with biological targets such as enzymes, receptors, and nucleic acids. The benzyl and ethyl groups may enhance the compound’s binding affinity and specificity to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

tert-Butyl 2-(1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group and the benzyl group differentiates it from other indole derivatives, potentially offering unique reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 2-(1-benzyl-2-ethylindol-4-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-5-18-14-19-20(24(18)15-17-10-7-6-8-11-17)12-9-13-21(19)26-16-22(25)27-23(2,3)4/h6-14H,5,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKATOCEHZVOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475871
Record name tert-butyl 2-(1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220862-18-0
Record name tert-butyl 2-(1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Ethyl-4-hydroxy-1-(phenylmethyl)-1H-indole (5.82 g, 20 mmol) is added to 7.82 g (24 mmol) cesium carbonate in 25 mL DMF and the mixture is stirred at 35° C. for 30 minutes. After cooling to 20° C., a solution of tert-butyl bromoacetate (4.65 g, 23.8 mmol) in 5 mL DMF is added and stirring maintained until the reaction is judged complete by TLC analysis (several hours). The mixture is diluted with water and extracted with ethyl acetate. The ethyl acetate solution is washed with brine, dried (MgSO4) and concentrated at reduced pressure to give 6.8 g of solid.
Quantity
5.82 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
7.82 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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